2,6-Dimethyl-4-trifluoromethyl-pyridine-3-carbaldehyde
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Overview
Description
2,6-Dimethyl-4-trifluoromethyl-pyridine-3-carbaldehyde is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, along with two methyl groups and an aldehyde functional group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-trifluoromethyl-pyridine-3-carbaldehyde typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 2,6-dimethylpyridine with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-trifluoromethyl-pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-trifluoromethyl-pyridine-3-carboxylic acid.
Reduction: 2,6-Dimethyl-4-trifluoromethyl-pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4-trifluoromethyl-pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-trifluoromethyl-pyridine-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in crop protection products.
2-Fluoro-4-(trifluoromethyl)pyridine: Acts as a reactant in the preparation of aminopyridines and as a catalytic ligand.
4-(Trifluoromethyl)pyridine: Used in the synthesis of metal-organic frameworks and methiodide salts.
Uniqueness
2,6-Dimethyl-4-trifluoromethyl-pyridine-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde functional group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it versatile in various synthetic and research applications. Its trifluoromethyl group also enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H8F3NO |
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Molecular Weight |
203.16 g/mol |
IUPAC Name |
2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8F3NO/c1-5-3-8(9(10,11)12)7(4-14)6(2)13-5/h3-4H,1-2H3 |
InChI Key |
ZYBFDMVDJCIZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C=O)C(F)(F)F |
Origin of Product |
United States |
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